molecular formula C69H122N26O22 B589979 H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH CAS No. 144796-71-4

H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH

Cat. No.: B589979
CAS No.: 144796-71-4
M. Wt: 1667.895
InChI Key: HYFATHUJEOQTRM-PJKQPBPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sequence: H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH Length: 15 amino acids. Key Features:

  • High frequency of Ala (4 residues) and Leu (3 residues), contributing to hydrophobicity and structural stability.
  • Contains charged residues (Arg, Asp, Glu) that may mediate solubility and receptor binding.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFATHUJEOQTRM-PJKQPBPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H122N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746632
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-asparaginyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-asparaginylglycyl-L-valyl-L-alpha-glutamyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1667.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144796-71-4
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-asparaginyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-asparaginylglycyl-L-valyl-L-alpha-glutamyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptides like “H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH” are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Washing: Removing excess reagents and by-products.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.

    Reduction: Disulfide bonds in peptides can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, disulfides.

    Reduction: Thiols.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Chemistry

Peptides are used as model compounds to study protein folding, stability, and interactions. They serve as building blocks for designing novel materials and catalysts.

Biology

Peptides play essential roles in cell signaling, immune responses, and enzyme regulation. They are used in research to understand protein-protein interactions and cellular processes.

Medicine

Peptides are employed in drug development as therapeutic agents for diseases like cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

Peptides are used in cosmetics for their anti-aging and skin-repair properties. They are also utilized in agriculture as biopesticides and growth regulators.

Mechanism of Action

Peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or ion channels. The binding induces conformational changes that activate or inhibit the target’s function. For example, peptide hormones bind to cell surface receptors, triggering intracellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Peptide Name/ID Sequence/Modifications Key Residues Function/Application Source
Target Peptide (TNF-α 31–45) H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH Arg-Arg, Leu repeats Potential immune modulation (TNF-α fragment)
Asn-Asp-Asp-Cys... (Therapeutic) Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH Cysteine bridges Treats autoimmune/infectious diseases (e.g., Streptococcus pneumoniae infections)
Thrombin Receptor Agonist Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe Leu-Leu, Asn-Pro-Asn Mimics thrombin signaling in mesangial cells; activates phospholipid metabolism
Kinase Substrate Leu-Arg-Arg-Ala-Ser-Leu-Gly (acyl/dansyl derivatives) Arg-Arg, Ser phosphorylation Substrate for cAMP-dependent protein kinase; used in enzymatic assays
MMP-Sensing Peptide Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys (Cy5.5-labeled) Pro-Leu-Gly-Val-Arg Detects MMP activity via fluorescence activation; imaging agent for tumors

Detailed Analysis

A. Target Peptide vs. Cysteine-Rich Therapeutic Peptide ()
  • Structural Differences :
    • The therapeutic peptide in contains four cysteine residues forming disulfide bonds, enhancing stability and resistance to proteolysis.
    • The target peptide lacks cysteine, relying on hydrophobic (Leu, Ala) and charged residues (Arg, Asp) for structure.
  • Functional Differences: The therapeutic peptide targets infectious diseases (e.g., otitis media, endocarditis) via immunomodulation . The TNF-α fragment’s role is speculative but likely involves binding TNF receptors, given its sequence homology .
B. Target Peptide vs. Thrombin Receptor Agonist ()
  • Shared Features :
    • Both contain Leu repeats and Arg/Asn/Asp clusters.
  • Functional Divergence :
    • The thrombin agonist activates phospholipase D and calcium signaling in mesangial cells .
    • The target peptide’s lack of Pro and Tyr residues suggests distinct receptor interactions.
C. Target Peptide vs. Kinase Substrate ()
  • Sequence Similarities :
    • Both share the Arg-Arg-Ala motif at the N-terminus.
  • Key Difference :
    • The kinase substrate includes a Ser phosphorylation site , critical for cAMP-dependent kinase activity . The target peptide lacks Ser, ruling out kinase targeting.
D. Target Peptide vs. MMP-Sensing Peptide ()
  • Structural Contrast: The MMP substrate contains a cleavage site (Leu-Gly) and a fluorescent label (Cy5.5) for imaging .

Stability and Pharmacokinetics

  • Therapeutic Peptide () : Cysteine bridges and formulation as lyophilized/buffered liquid enhance shelf-life and oral delivery .

Biological Activity

The peptide H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH, composed of 15 amino acids, is a subject of interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Amino Acid Composition and Properties

The peptide consists of the following amino acids:

Amino AcidOne-letter CodeProperties
ArginineRBasic, positively charged
AlanineANon-polar, hydrophobic
AsparagineNPolar, uncharged
LeucineLNon-polar, hydrophobic
GlycineGNon-polar, small
ValineVNon-polar, hydrophobic
Glutamic AcidEAcidic, negatively charged
Aspartic AcidDAcidic, negatively charged

This composition suggests that the peptide may exhibit a range of biological activities due to the presence of both hydrophobic and polar amino acids, as well as charged residues that can interact with cellular components.

Research indicates that peptides like this compound can exert their biological effects through various mechanisms:

  • Antimicrobial Activity : Peptides with similar structures have been shown to possess antimicrobial properties. The positively charged arginine residues can interact with negatively charged bacterial membranes, leading to membrane disruption and cell lysis.
  • Antioxidant Effects : Certain sequences within peptides can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with diseases.
  • ACE Inhibition : The peptide may also exhibit angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial for managing hypertension. The presence of specific amino acids at the N- or C-terminal can enhance this effect.

Case Studies and Research Findings

Recent studies have explored the biological activities of synthetic peptides similar to this compound. Some notable findings include:

  • Antimicrobial Activity : A study demonstrated that peptides containing arginine and leucine showed significant antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism was attributed to the disruption of bacterial cell membranes.
  • ACE Inhibition : Research published in MDPI highlighted that peptides with branched aliphatic amino acids at the N-terminal exhibited enhanced ACE inhibitory activity compared to linear counterparts . This suggests that modifications in the peptide structure could optimize its pharmacological properties.
  • Cell Viability Assays : In vitro studies using human cell lines indicated that certain analogs of this peptide could selectively induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.